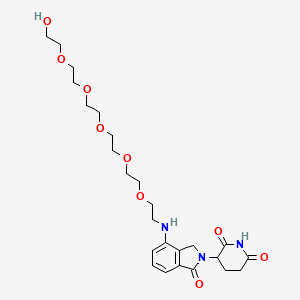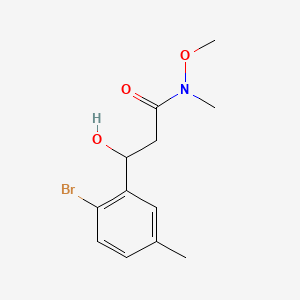
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group, and a hydroxy group attached to a phenyl ring, along with a methoxy and methyl group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-5-methylphenol.
Hydroxylation: The brominated product is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Amidation: The hydroxylated product is reacted with N-methoxy-N-methylpropanamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and reagents used in the process are selected based on their efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-methylphenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: Formation of 3-(2-Methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bromo-5-methylphenyl)-3-hydroxypropanamide
- 3-(2-Bromo-5-methylphenyl)-3-methoxypropanamide
- 3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methylpropanamide
Uniqueness
3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the presence of both a methoxy and a methyl group attached to the amide nitrogen. This structural feature may confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C12H16BrNO3 |
|---|---|
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
3-(2-bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO3/c1-8-4-5-10(13)9(6-8)11(15)7-12(16)14(2)17-3/h4-6,11,15H,7H2,1-3H3 |
Clave InChI |
YUJVHYNXVXUWTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)C(CC(=O)N(C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



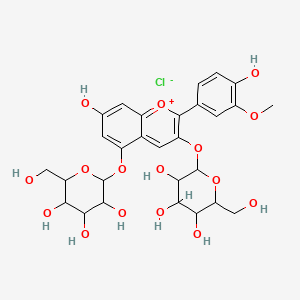
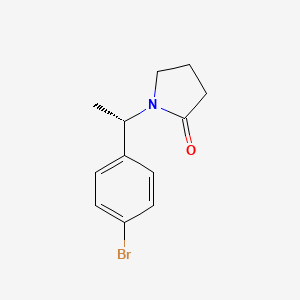
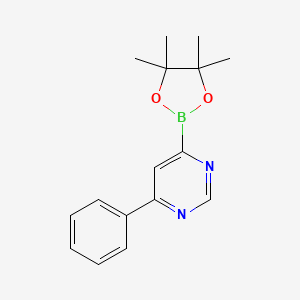
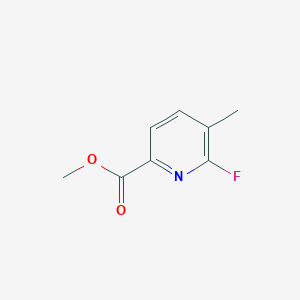
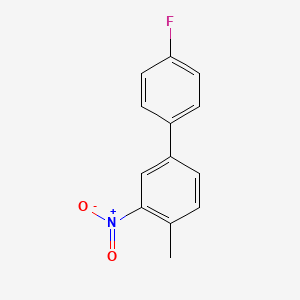
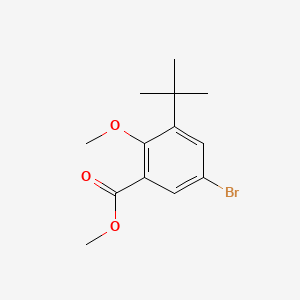
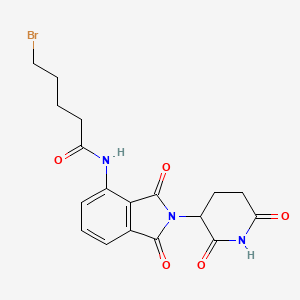

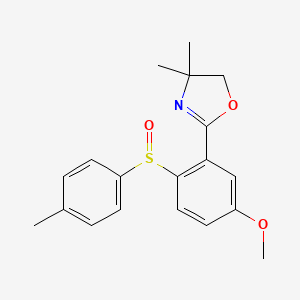
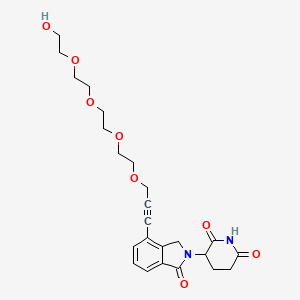
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B14769209.png)

